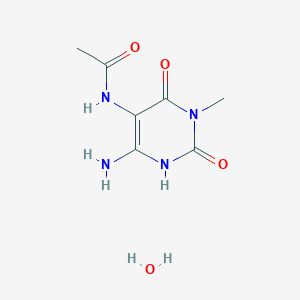

5-Acetamido-6-amino-3-methyluracil hydrate

描述

Significance as a Metabolite in Biological Systems

5-Acetamido-6-amino-3-methyluracil (AAMU) is primarily recognized in biological systems as a downstream metabolite of widely consumed methylxanthines, particularly caffeine (B1668208) and theophylline (B1681296). nih.govnih.gov Theophylline, a drug used to treat respiratory diseases like asthma and COPD, is extensively metabolized in the liver, with approximately 90% of the drug being converted into various byproducts. clinpgx.org The main metabolic pathways are 8-hydroxylation and N-demethylation, which produce three primary metabolites: 1,3-dimethyluric acid (1,3-DMU), 1-methylxanthine (B19228) (1X), and 3-methylxanthine (B41622) (3X). clinpgx.org

AAMU is formed through a more complex route that follows these initial steps. Its immediate precursor is 5-acetylamino-6-formylamino-3-methyluracil (B14576) (AFMU), which is a major metabolite of caffeine. scialert.net AFMU can spontaneously lose its formyl group to form the more stable AAMU. scialert.net The presence and quantity of these uracil (B121893) metabolites in urine are frequently used as biomarkers to assess the activity of key drug-metabolizing enzymes, such as Cytochrome P450 1A2 (CYP1A2) and N-acetyltransferase 2 (NAT2). mdpi.comresearchgate.net

Below is a table detailing the primary metabolites of theophylline and their typical excretion rates in urine.

| Metabolite Name | Abbreviation | Typical Percentage of Parent Drug Excreted in Urine |

|---|---|---|

| 1,3-Dimethyluric acid | 1,3-DMU | ~60-80% |

| 1-Methylxanthine | 1X | ~8-24% |

| 3-Methylxanthine | 3X | ~5-15% |

| Theophylline (unchanged) | - | ~10% |

Data sourced from ClinPGx. clinpgx.org

Overview of Current Research Landscape and Gaps

The current body of academic research on 5-Acetamido-6-amino-3-methyluracil hydrate (B1144303) is predominantly focused on its role within pharmacokinetic studies of caffeine and theophylline. nih.gov It is often measured in urine not to assess its own effects, but as part of a "metabolic ratio" along with its precursor (AFMU) and other metabolites to phenotype the activity of liver enzymes. nih.govmdpi.com A systematic analysis of caffeine pharmacokinetic data noted that AAMU is "seldom reported, mostly as urinary measurements and not directly but as part of a metabolic ratio". nih.govbiorxiv.org This highlights that its quantification is primarily a tool for understanding the metabolism of its parent compounds.

A significant gap exists in the understanding of the intrinsic biological activity of 5-Acetamido-6-amino-3-methyluracil itself. While other uracil derivatives have been extensively studied for potential therapeutic effects, including antimicrobial and anticancer properties, there is a notable lack of research into whether AAMU possesses any pharmacological or toxicological properties of its own. ontosight.ainih.gov Studies on other theophylline metabolites have found them to be largely inactive; for example, 1-methyluric acid and 1-methylxanthine have no pharmacological effect, while 3-methylxanthine has only about one-tenth the activity of theophylline. clinpgx.org However, the specific activity of AAMU remains uninvestigated. Future research could explore if this metabolite has any independent biological function or if it is merely an inert end-product of methylxanthine metabolism.

Structure

3D Structure of Parent

属性

IUPAC Name |

N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O3.H2O/c1-3(12)9-4-5(8)10-7(14)11(2)6(4)13;/h8H2,1-2H3,(H,9,12)(H,10,14);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISWGTUSVPTGHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(NC(=O)N(C1=O)C)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Acetamido 6 Amino 3 Methyluracil Hydrate

Historical Synthetic Routes and Advancements

The primary historical method for the preparation of 5-Acetamido-6-amino-3-methyluracil (AAMU) has been intrinsically linked to the synthesis of its precursor, 5-acetylamino-6-formylamino-3-methyluracil (B14576) (AFMU), which is a major metabolite of caffeine (B1668208). Early preparative scale syntheses of both AFMU and AAMU started from simple precursors like thiourea (B124793) and ethyl cyanoacetate. nih.gov

One of the foundational synthetic routes involves the following key transformations:

Formation of the Uracil (B121893) Core: The synthesis often commences with the construction of the 6-aminouracil (B15529) scaffold. For instance, 6-amino-3-methyluracil (B15044) can be synthesized, which then serves as a key intermediate.

Introduction of the Amino Group at C5: A common strategy involves the nitrosation of the C5 position of a 6-aminouracil derivative, followed by reduction of the nitroso group to an amino group.

Acetylation of the C5-Amino Group: The final step typically involves the acetylation of the newly introduced amino group at the C5 position to yield the desired 5-acetamido functionality.

A significant breakthrough in understanding the synthesis of AAMU came from the work of Tang, Grant, and Kalow in 1983. They identified AFMU as a major metabolite of caffeine in humans and noted its instability. nih.gov They confirmed the structure of AFMU through chemical synthesis and observed its ready conversion to AAMU in the presence of dilute base or methanol. nih.gov This finding highlighted that many early reports of AAMU as a primary metabolite might have been due to the degradation of AFMU during isolation and analysis.

The synthesis of AFMU, and by extension AAMU, on a preparative scale was developed to provide standard materials for metabolic studies. nih.gov These early methods, while effective, often involved multiple steps and were not optimized for yield or environmental impact.

Novel Approaches to Chemical Synthesis

While specific novel synthetic routes exclusively for 5-Acetamido-6-amino-3-methyluracil hydrate (B1144303) are not extensively documented in recent literature, advancements in the synthesis of substituted 6-aminouracils provide insights into potential modern approaches. These methods often focus on more efficient ways to introduce substituents at the C5 and C6 positions of the uracil ring.

One promising area is the development of one-pot syntheses. For example, multicomponent reactions (MCRs) have been effectively used to create complex heterocyclic structures, including fused uracil derivatives, in a single step with high atom economy. scirp.org While not directly applied to AAMU, these principles could be adapted to develop a more streamlined synthesis.

Another area of innovation lies in the methods for amination and acylation. Catalytic methods for C-N bond formation, such as those using transition metal catalysts, could offer more efficient and selective ways to introduce the amino group at the C5 position of the 3-methyluracil (B189468) core. nih.gov Similarly, advancements in N-acylation reactions, including the use of novel acylating agents and catalysts, could be applied to the final acetylation step. nih.govnih.gov

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for improving the efficiency and yield of any chemical synthesis. For the synthesis of 5-Acetamido-6-amino-3-methyluracil, optimization would likely focus on several key steps:

Nitrosation and Reduction: The conditions for the nitrosation of the C5 position and the subsequent reduction to the amine are critical. The choice of nitrosating agent, reductant, solvent, and temperature can significantly impact the yield and purity of the 5,6-diaminouracil (B14702) intermediate.

Acetylation: The final N-acetylation step can be optimized by selecting the appropriate acetylating agent (e.g., acetic anhydride, acetyl chloride), catalyst (if necessary), and reaction conditions to ensure complete and selective acetylation without side reactions.

The table below illustrates a hypothetical optimization of the N-acetylation of a generic 6-amino-3-methyl-5-substituted uracil, showcasing how different parameters can influence the reaction outcome.

| Entry | Acetylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acetic Anhydride | Pyridine | 25 | 12 | 75 |

| 2 | Acetic Anhydride | Pyridine | 50 | 4 | 85 |

| 3 | Acetyl Chloride | DCM | 0-25 | 6 | 80 |

| 4 | Acetic Anhydride | Acetic Acid | 80 | 2 | 90 |

This is a representative table and does not reflect actual experimental data for the specific synthesis of 5-Acetamido-6-amino-3-methyluracil hydrate.

Stereoselective Synthesis of Related Uracil Derivatives

Stereoselective synthesis is a branch of chemical synthesis that focuses on the selective formation of stereoisomers. However, 5-Acetamido-6-amino-3-methyluracil is an achiral molecule, meaning it does not have any stereocenters and is not chiral. Therefore, the principles of stereoselective synthesis are not applicable to the synthesis of this specific compound.

While stereoselective synthesis is not relevant for 5-Acetamido-6-amino-3-methyluracil itself, it is a critical consideration in the synthesis of many other uracil derivatives, particularly nucleoside analogues where the stereochemistry of the sugar moiety is crucial for biological activity. nih.govnih.gov For instance, the synthesis of chiral uracil polyoxin (B77205) C conjugates involves key stereocontrolled steps to establish the desired stereochemistry at the C5' position. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pharmaceuticals and their metabolites is of increasing importance to minimize environmental impact. While specific studies on the green synthesis of this compound are limited, general green approaches for the synthesis of uracil derivatives can be considered.

Key green chemistry principles that could be applied include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical fluids. One-pot syntheses in water have been reported for other uracil derivatives. rsc.org

Catalysis: Employing catalysts to improve reaction efficiency and reduce waste. This can include biocatalysts, organocatalysts, or recyclable heterogeneous catalysts.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions are a prime example of this principle.

Energy Efficiency: Utilizing energy-efficient methods such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netnanobioletters.comresearchgate.net

The table below outlines some potential green chemistry approaches for key steps in the synthesis of AAMU.

| Synthetic Step | Conventional Method | Potential Green Alternative | Green Principle(s) |

| Uracil Ring Formation | Use of harsh reagents and organic solvents | One-pot synthesis in water | Use of safer solvents, Atom economy |

| Amination at C5 | Use of stoichiometric and hazardous reagents | Catalytic amination | Catalysis, Atom economy |

| Acetylation | Use of excess acetylating agent and organic solvents | Enzyme-catalyzed acetylation or use of a recyclable catalyst in a green solvent | Biocatalysis, Use of renewable feedstocks, Safer solvents |

By incorporating these principles, the synthesis of this compound could be made more sustainable and environmentally friendly.

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in piecing together the molecular puzzle of 5-Acetamido-6-amino-3-methyluracil hydrate (B1144303), providing insights into its atomic connectivity and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. For 5-Acetamido-6-amino-3-methyluracil hydrate, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: A proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The spectrum of this compound is expected to show distinct signals for the protons of the methyl group on the uracil (B121893) ring (N-CH₃), the methyl group of the acetamido moiety (CO-CH₃), the amine protons (-NH₂), and the amide proton (-NH). The chemical shifts and coupling patterns of these protons would confirm the connectivity of the molecule. For instance, the N-CH₃ and CO-CH₃ protons would appear as sharp singlets, while the amine and amide protons might exhibit broader signals due to chemical exchange and quadrupole effects of the adjacent nitrogen atoms.

Mass spectrometry is an essential technique for determining the molecular weight and fragmentation pattern of a compound, which aids in confirming its structure. Extensive mass spectrometry data for 5-Acetamido-6-amino-3-methyluracil is available from public databases such as PubChem. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): The GC-MS analysis of 5-Acetamido-6-amino-3-methyluracil shows a molecular ion peak (M⁺) that confirms its molecular weight. The fragmentation pattern observed provides further structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS data, particularly from techniques like Electrospray Ionization (ESI), offers valuable insights. For 5-Acetamido-6-amino-3-methyluracil, LC-MS experiments have been conducted in both positive and negative ionization modes.

Tandem Mass Spectrometry (MS/MS): MS/MS experiments provide detailed information about the fragmentation pathways of the parent ion, allowing for a more definitive structural assignment. The fragmentation of the [M+H]⁺ or [M-H]⁻ ions can pinpoint the location of the different functional groups on the uracil core.

| Technique | Ionization Mode | Precursor m/z | Key Fragment Ions (m/z) | Database Source |

|---|---|---|---|---|

| GC-MS | EI | 198 | 156, and others | NIST, SpectraBase nih.gov |

| LC-MS/MS | Positive (ESI) | 221.0645 ([M+Na]⁺) | 156.0649, 157.0722, 69.9935, 158.0744 | MoNA nih.gov |

| LC-MS/MS | Negative (ESI) | - | 41.9981, 98.0361, 72.0466, 127.0538, 85.0409 | HMDB nih.gov |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the various functional groups. Key expected vibrations include:

N-H stretching: Bands for the primary amine (-NH₂) and the secondary amide (-NH) groups would be expected in the range of 3200-3500 cm⁻¹.

C-H stretching: Absorptions for the methyl groups would appear just below 3000 cm⁻¹.

C=O stretching: Strong absorption bands for the two carbonyl groups of the uracil ring and the carbonyl group of the acetamido moiety would be prominent in the region of 1650-1750 cm⁻¹.

N-H bending: Bending vibrations for the amine and amide groups would be observed around 1600 cm⁻¹.

C-N stretching: These would appear in the fingerprint region, typically between 1000 and 1350 cm⁻¹. While a vapor phase IR spectrum is noted in the SpectraBase database, the specific data is not publicly accessible. nih.gov

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. The C=C bond of the uracil ring and the symmetric vibrations of the methyl groups would be expected to show strong Raman signals. Studies on related substituted uracils have shown characteristic Raman bands for the ring breathing modes and other skeletal vibrations, which would be useful for a comparative analysis of this compound. nih.gov

X-ray Crystallography and Solid-State Structure

To date, a specific crystal structure for this compound has not been reported in the publicly available crystallographic databases. However, the crystal structures of numerous other uracil derivatives have been determined, providing a framework for understanding the potential solid-state conformation and hydrogen bonding patterns of the title compound.

Conformational Preferences and Dynamics Studies

The presence of the rotatable acetamido group at the C5 position introduces conformational flexibility to the 5-Acetamido-6-amino-3-methyluracil molecule. The orientation of this group relative to the uracil ring is a key conformational feature.

Computational studies, such as those using Density Functional Theory (DFT), can be employed to predict the stable conformers of the molecule and the energy barriers to their interconversion. Research on structurally similar 5,6-diaminouracil (B14702) derivatives has shown that the rotation around the C5-N(acetamido) bond can be influenced by steric and electronic factors, including the potential for intramolecular hydrogen bonding between the amide proton and the adjacent amino group or a carbonyl oxygen. nih.gov Such studies have indicated that for related compounds, there is often a preferred orientation of the substituent at the C5 position. It is likely that for 5-Acetamido-6-amino-3-methyluracil, the s-trans and s-cis conformers, arising from the rotation around the C5-N bond of the acetamido group, would exist in equilibrium. The relative populations of these conformers would depend on the solvent environment and temperature. Dynamic NMR experiments could potentially be used to study the kinetics of this conformational exchange.

Biochemical Pathways and Metabolic Transformations

Role as a Key Metabolite in Caffeine (B1668208) Metabolism Pathways

AAMU is established as one of the major metabolites of caffeine found in human urine. Current time information in Madison County, US.nih.gov The metabolic fate of caffeine is extensive, with less than 3% being excreted unchanged. nih.gov The primary route of caffeine metabolism in humans, accounting for 70-80% of the process, is the N-3 demethylation to paraxanthine (B195701) (1,7-dimethylxanthine). nih.gov Paraxanthine is the principal precursor from which a cascade of secondary metabolites, including AAMU, is derived. nih.govnih.gov The analysis of urinary caffeine metabolites, such as AAMU, serves as a valuable method for in vivo assessment of the activity of key drug-metabolizing enzymes. Current time information in Madison County, US.

The table below summarizes the major metabolites of caffeine in humans, highlighting the position of AAMU in the metabolic cascade.

| Precursor | Metabolite | Common Abbreviation |

| Caffeine | Paraxanthine | 17X |

| Caffeine | Theobromine | 37X |

| Caffeine | Theophylline (B1681296) | 13X |

| Paraxanthine | 1,7-Dimethyluric acid | 17U |

| Paraxanthine | 1-Methylxanthine (B19228) | 1X |

| Paraxanthine | 5-Acetylamino-6-formylamino-3-methyluracil (B14576) | AFMU |

| AFMU | 5-Acetamido-6-amino-3-methyluracil | AAMU |

| 1-Methylxanthine | 1-Methyluric Acid | 1U |

Enzymatic Biotransformations Involving Uracil (B121893) Derivatives

The generation of AAMU is the result of a series of enzymatic biotransformations that act upon caffeine and its primary metabolites. Several key enzyme systems are implicated in these pathways, including the Cytochrome P450 superfamily, Xanthine (B1682287) Oxidase, and N-Acetyltransferase 2. Current time information in Madison County, US.nih.gov

The Cytochrome P450 (CYP) superfamily of enzymes is fundamental to the metabolism of caffeine and the formation of AAMU's precursors. researchgate.netresearchgate.net Specifically, CYP1A2 is the principal enzyme responsible for more than 95% of the initial metabolism of caffeine in the human liver, primarily catalyzing its conversion to paraxanthine. nih.govnih.govdnalife.academy

CYP1A2, and to a lesser extent CYP2A6, are also involved in the secondary metabolism of paraxanthine. nih.govnih.gov Research indicates that the formation of 5-acetylamino-6-formylamino-3-methyluracil (AFMU), the direct precursor to AAMU, is dependent on a CYP-mediated oxidation step. nih.gov Studies using cimetidine, a known CYP inhibitor, demonstrated a significant reduction in the metabolic clearance of paraxanthine to AFMU, confirming the critical role of the P450 system in this pathway. nih.gov

N-Acetyltransferase 2 (NAT2) is a phase II metabolizing enzyme that catalyzes the acetylation of various drugs and xenobiotics. nih.govfrontiersin.org This enzyme plays a crucial role in the biotransformation of a paraxanthine metabolite into AFMU. wikipedia.orgnih.gov The formation of AFMU from paraxanthine involves a multi-step process that includes an acetylation reaction catalyzed by NAT2. nih.govwikipedia.org

The activity of NAT2 is subject to significant genetic polymorphism, leading to distinct phenotypes often categorized as slow, intermediate, and rapid acetylators. nih.govnih.gov This genetic variability directly influences the rate of AFMU formation. Consequently, the urinary ratio of caffeine metabolites, specifically involving AFMU or AAMU, is widely used as a biomarker to determine an individual's NAT2 phenotype. Current time information in Madison County, US. Some research suggests that AAMU may not only be formed by the non-enzymatic degradation of AFMU but could also be generated in vivo through a process potentially mediated by NAT2. nih.gov

The table below summarizes the key enzymes involved in the metabolic pathway leading to AAMU.

| Enzyme | Role in Pathway | Substrate(s) | Product(s) |

| Cytochrome P450 1A2 (CYP1A2) | Primary Caffeine Metabolism & Secondary Paraxanthine Metabolism | Caffeine, Paraxanthine | Paraxanthine, AFMU precursor |

| N-Acetyltransferase 2 (NAT2) | Acetylation | Paraxanthine-derived intermediate | 5-Acetylamino-6-formylamino-3-methyluracil (AFMU) |

| Xanthine Oxidase (XO) | Not directly involved in AAMU formation | 1-Methylxanthine | 1-Methyluric Acid |

Identification and Characterization of Precursor and Downstream Metabolites

The immediate precursor to AAMU is 5-acetylamino-6-formylamino-3-methyluracil (AFMU). wikipedia.orgnih.gov AFMU was identified as a major, yet unstable, acetylated metabolite of caffeine in humans. wikipedia.org It undergoes spontaneous, non-enzymatic deformylation to yield the more stable AAMU. nih.govgenesight.com This conversion can occur in urine upon standing, which is why samples are often treated to ensure all AFMU is converted to AAMU for consistent analytical measurement. nih.govgenesight.com The half-life of AFMU is pH-dependent, varying from hours to days. genesight.com

The metabolic pathway originates with caffeine, which is demethylated by CYP1A2 to form paraxanthine. Paraxanthine then undergoes a series of biotransformations, including oxidation by CYP enzymes and acetylation by NAT2, to form AFMU. nih.govnih.govwikipedia.org

Precursor Metabolites:

Caffeine (1,3,7-trimethylxanthine): The parent compound.

Paraxanthine (1,7-dimethylxanthine): The primary metabolite of caffeine in humans and the direct precursor for the AFMU/AAMU pathway. nih.govnih.gov

Direct Precursor:

5-Acetylamino-6-formylamino-3-methyluracil (AFMU): An unstable metabolite that is the direct precursor to AAMU. wikipedia.org

Downstream Metabolites:

Currently, AAMU is considered a terminal metabolite in this specific branch of caffeine metabolism and is primarily excreted in the urine. nih.gov

Comparative Biochemical Pathways in Different Biological Models

The metabolic pathways of caffeine, and consequently the production of its metabolites like AAMU, exhibit significant variations across different species. nih.gov These interspecies differences are primarily due to variations in the activity and substrate specificity of metabolic enzymes. nih.gov

In humans, N-3 demethylation to paraxanthine is the predominant pathway (over 80%), making AAMU a significant metabolite. nih.gov However, this is not the case for all mammals. For instance, in monkeys, N-7 demethylation is the major route, while in mice, rabbits, and rats, the three possible demethylation pathways (N-1, N-3, and N-7) occur at roughly equal rates. nih.gov This fundamental difference in the initial step of caffeine metabolism alters the flux towards paraxanthine and, therefore, AAMU formation.

Furthermore, the primary enzyme responsible for caffeine clearance, CYP1A2, shows species-specific activity levels. In humans, CYP1A2 accounts for about 90% of caffeine clearance, whereas in rats, it is responsible for only 40%. nih.gov The half-life of caffeine also varies considerably, being much longer in dogs, for example, than in humans. nih.govquora.com These differences underscore that findings in one biological model cannot be directly extrapolated to another.

Even within the human species, genetic polymorphisms in enzymes like NAT2 and CYP1A2 lead to significant inter-individual and inter-ethnic variations in caffeine metabolism and AAMU production. nih.govplos.org For example, the prevalence of "slow acetylator" NAT2 phenotypes is significantly higher in some populations (e.g., Europeans) compared to others (e.g., East Asians), which directly impacts metabolite ratios. plos.org

The following table provides a comparative overview of caffeine metabolism in different biological models.

| Species | Major Demethylation Pathway | Primary Enzyme(s) | Notes |

| Human | N-3 Demethylation (~80%) | CYP1A2 (~90% of clearance) | AAMU is a major urinary metabolite. Current time information in Madison County, US.nih.govnih.gov |

| Rat | N-1, N-3, N-7 Demethylation (approx. equal) | CYP1A2 (~40% of clearance) | Different primary metabolic profile compared to humans. nih.govnih.gov |

| Mouse | N-1, N-3, N-7 Demethylation (approx. equal) | CYP1A2 | Paraxanthine is a major metabolite, similar to humans. wikipedia.orgnih.gov |

| Rabbit | N-1, N-3, N-7 Demethylation (approx. equal) | Not specified | Exhibits a mixed demethylation pattern. nih.gov |

| Monkey | N-7 Demethylation (~89%) | P4501A enzymes not detected | Theophylline is the predominant primary metabolite, not paraxanthine. nih.gov |

| Dog / Cat | Not specified | Not specified | Slower metabolism leads to increased caffeine toxicity. quora.com |

Molecular Interactions and Mechanistic Insights

Interaction Studies with Biological Macromolecules

There is a notable absence of published research detailing the specific interactions of 5-Acetamido-6-amino-3-methyluracil hydrate (B1144303) with biological macromolecules. The following subsections reflect this lack of available data.

No studies providing data on the enzyme-substrate or enzyme-inhibitor kinetics for 5-Acetamido-6-amino-3-methyluracil hydrate were identified. While it is a product of enzymatic reactions in caffeine (B1668208) metabolism, its own potential as a substrate or inhibitor for specific enzymes, including kinetic parameters such as Km or Ki, has not been characterized in the available literature.

Specific protein-ligand binding studies for this compound are not described in the current scientific literature. Consequently, data tables detailing binding affinities (such as Kd) or thermodynamic parameters of its interaction with specific proteins are not available.

While uracil (B121893) derivatives can have significant interactions with nucleic acids, no studies were found that specifically investigate the interaction between this compound and DNA or RNA. Therefore, there is no data on its binding modes, affinity, or any potential impact on nucleic acid structure or function.

Elucidation of Molecular Mechanisms of Action in Cellular Models (Non-Clinical)

Research elucidating the specific molecular mechanisms of action for this compound in non-clinical cellular models is not present in the available literature. While the broader cellular effects of caffeine are well-documented, the distinct downstream effects or specific cellular pathways modulated by this particular metabolite have not been a subject of detailed investigation. ontosight.ai

Allosteric Modulation and Conformational Changes Induced by Binding

Consistent with the lack of direct binding studies, there is no information available regarding any potential allosteric modulation of proteins or conformational changes induced by the binding of this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are employed to study the intrinsic properties of 5-Acetamido-6-amino-3-methyluracil hydrate (B1144303). These calculations solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule.

DFT and ab initio calculations can elucidate the electronic structure of 5-Acetamido-6-amino-3-methyluracil hydrate. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

For uracil (B121893) and its derivatives, the pyrimidine (B1678525) ring is the primary site of electron density. The amino and acetamido groups act as electron-donating groups, influencing the electron distribution and the energies of the molecular orbitals. The methyl group at the N3 position can also have a subtle electronic effect.

Table 1: Hypothetical Frontier Molecular Orbital Energies for 5-Acetamido-6-amino-3-methyluracil calculated using DFT

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.2 | Primarily localized on the pyrimidine ring and the amino group at C6. |

| LUMO | -1.5 | Primarily localized on the pyrimidine ring, particularly the C=O groups. |

| HOMO-LUMO Gap | 4.7 | Indicates moderate chemical reactivity. |

Note: These are example values and would need to be calculated using specific computational methods and basis sets.

Quantum chemical calculations can predict the reactivity of this compound. Molecular Electrostatic Potential (MEP) maps can identify regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), predicting sites for chemical reactions. For instance, the oxygen atoms of the carbonyl and acetamido groups are expected to be nucleophilic centers, while the hydrogen atoms of the amino groups are potential electrophilic sites.

Furthermore, these methods can model reaction pathways, such as the deformylation of its precursor, 5-acetylamino-6-formylamino-3-methyluracil (B14576) (AFMU), which spontaneously transforms into 5-Acetamido-6-amino-3-methyluracil (AAMU). nih.gov By calculating the energies of reactants, transition states, and products, the activation energy and thermodynamics of the reaction can be determined.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, considering the movements of all atoms. This method is particularly useful for studying large systems, such as the molecule in a solvent or interacting with a protein.

MD simulations can explore the different conformations of 5-Acetamido-6-amino-3-methyluracil and their relative stabilities. The acetamido group can rotate, leading to different spatial arrangements. By simulating the molecule's movements over nanoseconds or longer, the most stable conformations can be identified based on their potential energy. The presence of the hydrate (water molecule) can influence the conformational preferences through hydrogen bonding.

The behavior of 5-Acetamido-6-amino-3-methyluracil in a biological environment is heavily influenced by its interactions with water. MD simulations explicitly model the solvent molecules, allowing for the study of hydration shells and hydrogen bonding networks. The water molecules of the hydrate form are an integral part of the crystal structure and influence its stability. researchgate.net In solution, the number and strength of hydrogen bonds between the solute and solvent can be quantified, providing insights into its solubility and transport properties.

As a metabolite of caffeine (B1668208), 5-Acetamido-6-amino-3-methyluracil may interact with various proteins in the body. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. The results of docking can provide a starting point for MD simulations to refine the binding pose and calculate the binding free energy. These calculations are crucial in drug design and for understanding the biological activity of metabolites.

Table 2: Example of Intermolecular Interactions from a Hypothetical Docking Study

| Interaction Type | Interacting Atoms on 5-Acetamido-6-amino-3-methyluracil | Interacting Residues in Protein Active Site |

| Hydrogen Bond | Amino group at C6 | Aspartic Acid |

| Hydrogen Bond | Carbonyl oxygen at C2 | Arginine |

| Pi-Stacking | Pyrimidine ring | Phenylalanine |

Note: This table illustrates the types of interactions that could be identified through molecular docking and MD simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Uracil Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgmdpi.com These models are instrumental in drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the molecular properties that influence a compound's efficacy and behavior. wikipedia.orgnih.gov

As of the latest available research, specific QSAR studies focusing exclusively on this compound have not been published. Research in this area has tended to focus on broader classes of uracil or pyrimidine derivatives for activities such as anticancer or antiviral effects. nih.gov Therefore, this section will outline the theoretical application of QSAR principles to this compound, based on established methodologies.

A hypothetical QSAR study on this compound and its analogs would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's physicochemical properties. The primary classes of descriptors include:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition of the compound, such as molecular weight and atom counts.

Topological Descriptors: These are numerical representations of the molecular structure, describing the size, shape, and branching of the molecule.

Geometrical Descriptors: These descriptors are derived from the 3D coordinates of the atoms and describe the spatial arrangement of the molecule.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide information about the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Electrostatic Descriptors: These relate to the charge distribution within the molecule.

Once calculated, these descriptors would be used as independent variables in a statistical model to predict a specific biological activity (the dependent variable). Common statistical methods used in QSAR include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVR) and Random Forests (RF). chemmethod.com

The resulting QSAR model would be a mathematical equation that quantitatively describes the relationship between the structural features of the uracil derivatives and their biological activity. Such a model would then undergo rigorous internal and external validation to ensure its robustness and predictive power. nih.gov

Below is a table of computed molecular properties for 5-Acetamido-6-amino-3-methyluracil, the non-hydrated form of the compound, which would serve as examples of descriptors in a QSAR study.

| Descriptor Name | Value | Source |

| Molecular Weight | 198.18 g/mol | PubChem |

| XLogP3 | -1.9 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 198.07529019 Da | PubChem |

| Monoisotopic Mass | 198.07529019 Da | PubChem |

| Topological Polar Surface Area | 105 Ų | PubChem |

| Heavy Atom Count | 14 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 347 | PubChem |

These descriptors provide a foundation for building a QSAR model. For instance, the XLogP3 value suggests the compound's lipophilicity, while the hydrogen bond donor and acceptor counts indicate its potential for intermolecular interactions, a critical factor in biological activity. wikipedia.org The topological polar surface area is often correlated with drug transport and bioavailability.

Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic methods are fundamental for the separation of 5-Acetamido-6-amino-3-methyluracil hydrate (B1144303) from complex biological matrices, allowing for its accurate quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques in this domain.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of 5-Acetamido-6-amino-3-methyluracil hydrate, particularly in its role as a metabolite of caffeine (B1668208). plos.orgsciex.com HPLC methods, often coupled with tandem mass spectrometry (HPLC-MS/MS), provide high sensitivity and selectivity for the quantification of this compound in biological fluids such as urine and plasma. plos.orgnih.gov

Historically, HPLC methods with ultraviolet (UV) detection were employed for the analysis of caffeine and its metabolites. plos.org However, these methods often required longer chromatographic run times, in the range of 30 to 60 minutes, to achieve adequate separation from other metabolites. plos.org The development of HPLC-MS/MS has significantly improved analytical throughput and sensitivity. For instance, a rapid and robust HPLC-MS/MS method has been developed for the simultaneous quantification of caffeine and five of its major metabolites, including 5-Acetamido-6-amino-3-methyluracil, in urine. This method involves a simple dilution of the urine sample with a buffer, followed by centrifugation and direct injection into the HPLC-MS/MS system, with an analysis time of approximately 11.5 minutes. plos.org

The stability of this compound and its precursor, 5-acetylamino-6-formylamino-3-methyluracil (B14576) (AFMU), has also been investigated using HPLC, demonstrating the technique's utility in studying the kinetics of chemical transformations in various pH conditions and biological matrices. nih.gov

Table 1: Exemplary HPLC Method Parameters for the Analysis of Caffeine Metabolites, Including 5-Acetamido-6-amino-3-methyluracil

| Parameter | Description |

| Instrumentation | HP 1100 binary HPLC pump, CTC PAL autosampler |

| Column | Not specified in detail in the provided search results |

| Mobile Phase | Not specified in detail in the provided search results |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Analysis Time | Approximately 11.5 minutes |

| Sample Preparation | Dilution of urine with buffer and centrifugation |

This table is a representation of typical parameters and may vary based on the specific application.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound. The National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center contains GC-MS data for this compound, indicating its amenability to this analytical approach. laserfocusworld.com

For certain thermally labile or non-volatile compounds, derivatization is a common strategy to improve their chromatographic behavior and mass spectrometric detection in GC-MS. While specific derivatization protocols for this compound are not detailed in the provided search results, the analysis of structurally related pyranopyrazole derivatives highlights the utility of trimethylsilyl (B98337) (TMS) derivatization to prevent thermal degradation during GC-MS analysis. researchgate.net This suggests that a similar derivatization approach could be beneficial for the robust analysis of this uracil (B121893) derivative.

Spectrometric Methods for Detection and Purity Assessment

Spectrometric methods are indispensable for the structural elucidation and purity assessment of this compound. These techniques provide detailed information about the molecular weight, fragmentation patterns, and spectroscopic properties of the compound.

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a key technique for the characterization of this compound. The PubChem database contains experimental LC-MS and MS/MS data for this compound. laserfocusworld.com A detailed study on the fragmentation pathways of caffeine metabolites using a hybrid quadrupole linear ion trap and Fourier transform ion cyclotron resonance mass spectrometry has provided insights into the mass spectral behavior of these compounds, which is crucial for their unambiguous identification in complex samples. nih.gov

UV-Vis spectrophotometry is also a valuable tool for the analysis of this compound. The UV absorption spectra of this compound and its precursor, AFMU, have been shown to be significantly different and vary with pH. nih.gov These distinct spectral properties can be exploited for their detection and for monitoring the conversion of AFMU to 5-Acetamido-6-amino-3-methyluracil. nih.gov This technique is particularly useful for assessing the purity of the compound and for stability studies.

Table 2: Mass Spectrometry Data for 5-Acetamido-6-amino-3-methyluracil

| Parameter | Value | Source |

| Molecular Formula | C₇H₁₀N₄O₃ | laserfocusworld.com |

| Molecular Weight | 198.18 g/mol | laserfocusworld.com |

| Precursor Ion (m/z) in Positive Ion Mode | 199 | plos.org |

| Precursor Ion (m/z) in Negative Ion Mode | 197 | plos.org |

This data is compiled from publicly available databases and research articles.

Development of Bioanalytical Assays for Metabolic Studies (In Vitro)

The development of robust bioanalytical assays is crucial for investigating the in vitro metabolism of xenobiotics and understanding the formation of metabolites such as 5-Acetamido-6-amino-3-methyluracil. As a known metabolite of caffeine, the in vitro systems used to study caffeine metabolism are directly relevant. researchgate.netnih.gov

In vitro studies utilizing isolated, perfused rat livers have been employed to investigate the metabolism of caffeine to related uracil derivatives. bohrium.com Such experimental setups allow for the detailed examination of metabolic pathways and the kinetics of metabolite formation in a controlled environment. Furthermore, in vitro cytotoxicity studies have been conducted on similar uracilic metabolites of caffeine, highlighting the importance of having accurate analytical methods to quantify these compounds in cell culture models. wur.nl

The development of bioanalytical assays for 5-Acetamido-6-amino-3-methyluracil would typically involve the use of techniques like HPLC-MS/MS for the sensitive and specific quantification of the analyte in in vitro samples, such as liver microsome incubations or cell culture media. These assays are essential for determining metabolic rates, identifying the enzymes involved, and assessing the potential for drug-drug interactions.

Microfluidic and Miniaturized Analytical Systems

While specific applications of microfluidic and miniaturized analytical systems for the direct analysis of this compound are not yet widely reported, the advancements in this field for the analysis of the parent compound, caffeine, and other uracil derivatives suggest a strong potential for future applications.

Lab-on-a-chip devices have been developed for the rapid and automated detection of caffeine in beverages. laserfocusworld.comresearchgate.net These systems often integrate sample preparation, separation, and detection into a single, miniaturized platform, offering advantages such as reduced sample and reagent consumption, faster analysis times, and portability. For example, a fluorescent lab-on-a-disc device has been created that can measure caffeine concentrations in about one minute. laserfocusworld.com

Given that 5-Acetamido-6-amino-3-methyluracil is a polar metabolite, capillary electrophoresis (CE), another miniaturized separation technique, could also be a suitable analytical method. CE is known for its high separation efficiency and is widely used for the analysis of small molecules, including amino acids and other polar compounds. nih.govhoriba.comnih.gov The coupling of CE with sensitive detection methods like laser-induced fluorescence could provide a powerful tool for the analysis of this compound in complex biological samples. The ongoing development of miniaturized systems for metabolite analysis points towards the future availability of such technologies for the rapid and efficient analysis of this compound in various research applications. mdpi.com

Chemical Derivatives and Analogues of 5 Acetamido 6 Amino 3 Methyluracil Hydrate

Design and Synthesis of Novel Uracil (B121893) Analogues

The synthetic pathway to 5-Acetamido-6-amino-3-methyluracil itself has been established, often as a means to produce standards for metabolic studies. researchgate.net However, the deliberate design and synthesis of novel analogues derived from this specific scaffold are not widely reported.

In a broader context, the synthesis of uracil derivatives often involves multi-step processes that include the formation of the pyrimidine (B1678525) ring followed by the introduction of various functional groups. ontosight.ai For instance, research on related 6-aminouracil (B15529) compounds demonstrates the utility of this core in constructing fused heterocyclic systems. These syntheses can involve reactions such as acylation, diazotization, and coupling with other molecules to introduce diverse chemical moieties at the C-6 position. scirp.org Such strategies could theoretically be adapted to the 5-acetamido-6-amino-3-methyluracil core to generate a library of novel compounds.

One study details the synthesis of various heterocyclic compounds starting from 6-aminouracil, where different rings are attached directly or via an amino bridge to the uracil backbone. scirp.org While not starting from 5-Acetamido-6-amino-3-methyluracil, these methodologies provide a conceptual framework for how its derivatives could be designed and synthesized. The primary amino group at the 6-position of AAMU is a key site for such derivatization.

Structure-Activity Relationship Studies of Derivatives

Currently, there is a scarcity of published structure-activity relationship (SAR) studies focused specifically on derivatives of 5-Acetamido-6-amino-3-methyluracil. SAR studies are crucial in medicinal chemistry to understand how specific structural features of a molecule contribute to its biological activity.

However, general principles from SAR studies on other uracil derivatives can offer predictive insights. For example, in a series of novel 6-aryl-5-cyano thiouracils, modifications on the aryl ring were found to significantly influence their antimicrobial and anticancer activities. This highlights the importance of substituents at the C-6 position in modulating the biological effects of the uracil scaffold.

For derivatives of 5-Acetamido-6-amino-3-methyluracil, key structural modifications for SAR studies could include:

Alteration of the 5-acetamido group: Replacing the acetyl group with other acyl groups of varying chain lengths, branching, or aromaticity could influence lipophilicity and steric interactions with biological targets.

Modifications at the N-3 position: While the parent compound has a methyl group, varying this substituent could impact the compound's solubility and metabolic stability.

A hypothetical SAR study could involve synthesizing a series of analogues with these modifications and evaluating their biological activities to identify key structural determinants for a desired effect.

Evaluation of Modified Compounds in Biochemical Assays

The biological evaluation of uracil derivatives is a common practice to uncover their therapeutic potential. Uracil analogues have been assessed for a wide range of activities, including their ability to inhibit enzymes or disrupt cellular processes.

For example, various derivatives of 6-aminouracil have been evaluated for their in vitro cytotoxicity against cancer cell lines, such as the prostate PC3 cell line, and for their ability to inhibit enzymes like cathepsin B. scirp.org These assays provide quantitative data on the potency and selectivity of the compounds.

Should novel derivatives of 5-Acetamido-6-amino-3-methyluracil be synthesized, a similar battery of biochemical assays would be essential to characterize their biological profiles. Potential assays could include:

Antimicrobial assays: Testing against a panel of pathogenic bacteria and fungi to determine minimum inhibitory concentrations (MICs).

Antiviral assays: Evaluating the ability to inhibit the replication of various viruses in cell culture.

Anticancer assays: Screening for cytotoxic effects against a range of cancer cell lines and investigating the mechanism of action (e.g., apoptosis induction, cell cycle arrest).

Enzyme inhibition assays: Testing against specific enzymes that are relevant to disease pathways, based on the design rationale of the analogues.

The table below illustrates a hypothetical evaluation of designed analogues in a biochemical assay.

| Compound | Modification | Target Assay (e.g., Enzyme X Inhibition) IC50 (µM) |

| AAMU | Parent Compound | >100 |

| Analogue 1 | 5-propionamido | 50 |

| Analogue 2 | 6-benzylamino | 25 |

| Analogue 3 | N3-ethyl | 80 |

This is a hypothetical data table for illustrative purposes.

Applications of Derivatives as Chemical Probes or Research Tools

Beyond their potential therapeutic applications, derivatives of bioactive molecules can serve as valuable chemical probes and research tools to investigate biological pathways. The parent compound, 5-Acetamido-6-amino-3-methyluracil, is already used as a biomarker for caffeine (B1668208) metabolism.

Derivatives of AAMU could be designed to incorporate specific functionalities that enable their use in various research applications:

Fluorescent probes: By attaching a fluorophore to the AAMU scaffold, researchers could potentially visualize the localization and dynamics of the molecule or its biological targets within cells.

Affinity-based probes: Immobilizing an AAMU analogue onto a solid support could be used for affinity chromatography to isolate and identify its binding partners from complex biological samples.

Photoaffinity labels: Incorporating a photoreactive group into an AAMU derivative would allow for covalent cross-linking to its biological target upon photoirradiation, facilitating target identification and characterization.

The development of such chemical tools derived from 5-Acetamido-6-amino-3-methyluracil could open new avenues for studying the biological processes in which this caffeine metabolite and its potential targets are involved. However, to date, there is no specific literature describing the synthesis or application of such derivatives.

Future Directions in Research on 5 Acetamido 6 Amino 3 Methyluracil Hydrate

Exploration of Undiscovered Biochemical Roles

5-Acetamido-6-amino-3-methyluracil (AAMU) is primarily recognized as a major metabolite of caffeine (B1668208) in humans. nih.gov It is formed from the unstable precursor 5-acetylamino-6-formylamino-3-methyluracil (B14576) (AFMU). nih.gov The study of urinary caffeine metabolite ratios, including AAMU, is utilized to evaluate the in vivo activity of key drug-metabolizing enzymes such as cytochrome P450 1A2 (CYP1A2), N-acetyltransferase 2 (NAT2), and xanthine (B1682287) oxidase. This has clinical relevance in understanding individual differences in drug metabolism and assessing the risk for certain diseases.

Future research is poised to delve deeper into the potential biochemical roles of AAMU beyond its status as a caffeine metabolite. While its involvement in the caffeine metabolism pathway is established, its interaction with other cellular processes remains largely unexplored. nih.gov Investigations could focus on whether AAMU exhibits any biological activity itself, such as interacting with cellular receptors, enzymes, or nucleic acids. ontosight.ai Given that uracil (B121893) and its derivatives can possess antimicrobial, antiviral, and anticancer properties, a key research direction will be to screen AAMU for similar bioactivities. ontosight.aiontosight.ai Such studies could uncover novel therapeutic potentials for this compound.

Advanced Spectroscopic Techniques for Real-time Studies

The identification and characterization of 5-Acetamido-6-amino-3-methyluracil have historically relied on a suite of spectroscopic techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet (UV) spectrophotometry. nih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and tandem Mass Spectrometry (MS-MS) have been instrumental in its detection and quantification in biological samples. nih.gov

The future of research in this area will likely involve the application of more advanced, real-time spectroscopic methods. The use of isotopically labeled AAMU, such as 5-Acetylamino-6-amino-3-methyluracil-(ring-13C4,15N2, amino-15N), can facilitate detailed metabolic fate and kinetic studies using mass spectrometry. sigmaaldrich.com Advanced NMR techniques could be employed to study the compound's structural dynamics and interactions with biological macromolecules in real-time. These sophisticated analytical approaches will be crucial for elucidating the precise mechanisms of its formation and clearance, and for discovering any transient biochemical interactions that have so far remained undetected.

Table 1: Spectroscopic Data for 5-Acetamido-6-amino-3-methyluracil

| Technique | Type | Key Findings/Parameters |

| Mass Spectrometry | LC-MS/MS | Precursor m/z: 221.0645 [M+Na]+ |

| GC-MS | Fragments observed at m/z 156, 198 | |

| NMR Spectroscopy | ¹H NMR, ¹³C NMR | Used for structural confirmation of the synthesized compound. |

| UV Spectrophotometry | - | Utilized in the initial isolation and identification process. |

Development of New Synthetic Strategies for Complex Analogues

The synthesis of uracil derivatives is a significant area of medicinal chemistry, aiming to produce novel compounds with therapeutic properties. ontosight.aijuniperpublishers.com The synthesis of 5-acetylamino-6-formylamino-3-methyluracil has been confirmed by chemical synthesis, which then can be converted to AAMU. nih.gov The general approach for creating such compounds involves the formation of the pyrimidine (B1678525) ring followed by the introduction of desired functional groups. ontosight.ai

Future synthetic strategies will likely focus on creating more complex analogues of AAMU to explore structure-activity relationships. This involves modifying the core uracil structure with different functional groups to enhance potential biological activities, such as antimicrobial or anticancer effects. ontosight.ainih.gov The development of efficient, regioselective synthetic routes will be critical for producing a library of AAMU analogues for biological screening. juniperpublishers.comjuniperpublishers.comresearchgate.net These efforts could lead to the discovery of new lead compounds for drug development.

Integration of Omics Data for Systems-Level Understanding of Metabolism

Currently, the understanding of 5-Acetamido-6-amino-3-methyluracil is largely centered on its role within the specific pathway of caffeine metabolism. Metabolomics studies have identified it as a human metabolite, and its presence is linked to the activity of specific enzymes. nih.gov

Emerging Applications in Material Science or Nanoscience

Currently, there is no significant research available detailing the application of 5-Acetamido-6-amino-3-methyluracil hydrate (B1144303) in the fields of material science or nanoscience. The research focus has predominantly been on its biochemical and metabolic relevance. nih.gov The inherent properties of uracil derivatives, such as their ability to form hydrogen bonds, could theoretically be exploited in the design of novel supramolecular structures or functional materials. However, exploration of these potential applications remains a nascent and speculative area for future research.

常见问题

Q. Methodological Answer :

- Tandem mass spectrometry (MS/MS) : Use MRM (multiple reaction monitoring) transitions specific to the compound (e.g., m/z 229 → 142 for the parent ion) to avoid interference from urinary contaminants like caffeine metabolites .

- Ion-pair chromatography : Add 10 mM ammonium acetate to the mobile phase to improve separation of polar degradation products .

Basic: How can researchers assess the hydrate form’s stability during long-term storage?

Q. Methodological Answer :

- Dynamic vapor sorption (DVS) : Measure water uptake/loss at 25°C and 40–60% RH to confirm hydrate stability. A mass change >5% indicates partial dehydration .

- X-ray diffraction (XRD) : Compare diffraction patterns before and after storage to detect phase transitions (e.g., hydrate → anhydrous form) .

Advanced: What computational methods predict the metabolic pathways of this compound, and how do they align with experimental data?

Q. Methodological Answer :

- In silico tools : Use Schrödinger’s Metabolite Predictor or CypReact to identify likely CYP450-mediated oxidation sites (e.g., N-methyl group). Cross-validate with in vitro microsomal assays (human liver microsomes + NADPH cofactor) .

- Discrepancies : Computational models often overpredict hydroxylation at the uracil ring, whereas experimental LC-MS data show predominant acetamido hydrolysis .

Basic: What protocols minimize side reactions during functionalization of the amino group in this compound?

Q. Methodological Answer :

- Protection/deprotection : Temporarily protect the 6-amino group with Boc (tert-butyloxycarbonyl) before modifying other sites. Use TFA (trifluoroacetic acid) for Boc removal under mild conditions .

- Coupling reactions : Employ EDC/NHS chemistry for amide bond formation, ensuring pH 6–7 to avoid unintended hydrolysis .

Advanced: How do researchers reconcile contradictory reports on the compound’s role in CYP1A2 activity modulation?

Q. Methodological Answer :

- Dose-response studies : In vitro assays show CYP1A2 inhibition at IC = 50 μM but activation at <10 μM. Use human hepatocytes to confirm biphasic effects .

- Molecular docking : Simulate binding to CYP1A2’s active site. The acetamido group forms H-bonds with Thr-124 at low concentrations but sterically clashes with Phe-226 at higher doses .

Advanced: What experimental designs differentiate kinetic vs. thermodynamic stability in hydrate dissociation studies?

Q. Methodological Answer :

- Isothermal calorimetry (ITC) : Measure heat flow during hydrate dissociation at controlled humidity to determine kinetic stability (activation energy).

- Pressure-controlled XRD : Compare lattice stability under varying pressures (1–100 bar) to assess thermodynamic stability. Hydrates formed at higher pressures exhibit slower dissociation .

Basic: What strategies ensure reproducibility in quantifying this compound in multi-laboratory studies?

Q. Methodological Answer :

- Reference standards : Use deuterated internal standards (e.g., D-5-acetamido-6-amino-3-methyluracil) to correct for matrix effects .

- Inter-laboratory validation : Share SOPs for sample preparation (e.g., freeze-drying protocols) and LC-MS parameters (e.g., column temperature = 30°C, flow rate = 0.3 mL/min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。